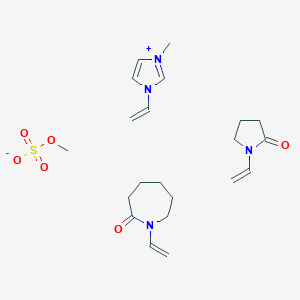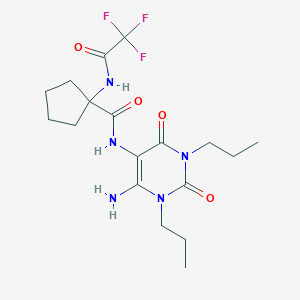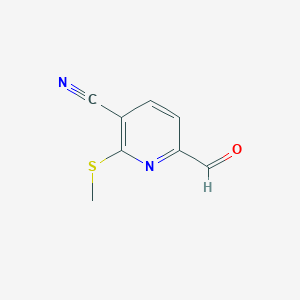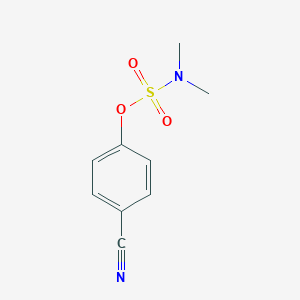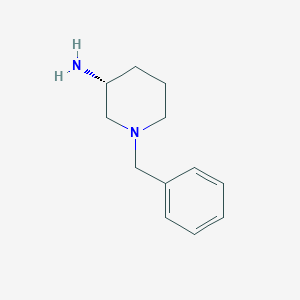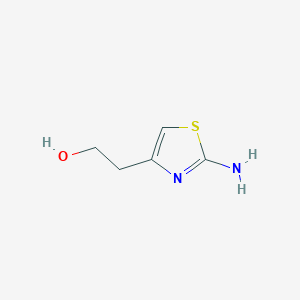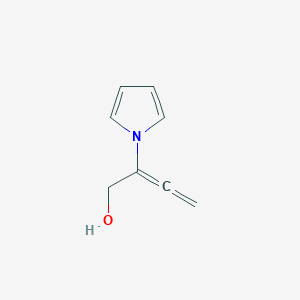
4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)-, also known as 2-Methyl-4-(2-methylphenylamino)quinoline-1-carboxylic acid, is a chemical compound with a molecular formula of C19H16N2O2. It is a quinoline derivative that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of 4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant properties may be attributed to its ability to inhibit the production of reactive oxygen species and the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and oxidative stress. Its anticancer properties may be attributed to its ability to induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes involved in cancer progression.
Biochemische Und Physiologische Effekte
Studies have shown that 4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- can modulate various biochemical and physiological processes. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- in lab experiments is its versatility. It can be used for a wide range of applications such as anti-inflammatory and anticancer studies, metal ion detection, and Alzheimer's disease research. Another advantage is its relatively low toxicity and high stability. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)-. One direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential use as a therapeutic agent for the treatment of various diseases such as cancer and Alzheimer's disease. Further studies are also needed to elucidate its mechanism of action and to identify its molecular targets. Additionally, the development of more soluble derivatives of this compound may expand its potential applications in scientific research.
Synthesemethoden
The synthesis of 4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- can be achieved through several methods. One of the most common methods is the reaction of 2-amino-5-methylbenzoic acid with 2-chloro-N-(2-methylphenyl)acetamide in the presence of a base such as triethylamine. This reaction leads to the formation of the desired product with a yield of approximately 60-70%. Other methods involve the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a potential therapeutic agent for the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
171204-16-3 |
|---|---|
Produktname |
4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- |
Molekularformel |
C17H14N2O2 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
2-(2-methylanilino)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H14N2O2/c1-11-6-2-4-8-14(11)18-16-10-13(17(20)21)12-7-3-5-9-15(12)19-16/h2-10H,1H3,(H,18,19)(H,20,21) |
InChI-Schlüssel |
BXWFNZMPQZJWJP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=C2)C(=O)O |
Kanonische SMILES |
CC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=C2)C(=O)O |
Andere CAS-Nummern |
171204-16-3 |
Synonyme |
2-[(2-methylphenyl)amino]quinoline-4-carboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1h-Thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B64662.png)
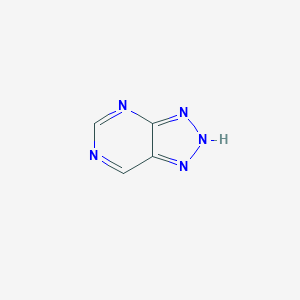

![5-Methylimidazo[5,1-b]thiazole](/img/structure/B64668.png)
